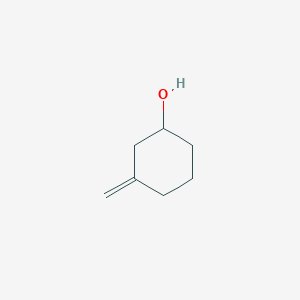
3-Methylenecyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexane derivative featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylidenecyclohexan-1-ol can be synthesized through several methods. One common approach involves the Wittig reaction, where cyclohexanone reacts with a suitable phosphonium ylide to form the desired product. Another method includes the reaction of cyclohexanone with Tebbe’s reagent, which also yields 3-methylidenecyclohexan-1-ol .
Industrial Production Methods: Industrial production of 3-methylidenecyclohexan-1-ol typically involves large-scale Wittig reactions or Tebbe’s reagent reactions. These methods are favored due to their efficiency and the relatively high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-Methylidenecyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-methylidenecyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The methylene group can participate in various chemical reactions, altering the compound’s properties and effects. These interactions can affect biological pathways and processes, making the compound of interest for further research .
Comparación Con Compuestos Similares
Methylenecyclohexane: Similar in structure but lacks the hydroxyl group.
Cyclohexanol: Contains a hydroxyl group but lacks the methylene group.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 3-Methylidenecyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Propiedades
IUPAC Name |
3-methylidenecyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHQIEXNCEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
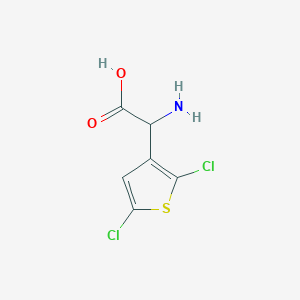


![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
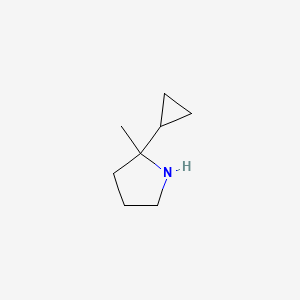
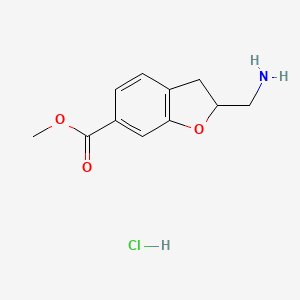

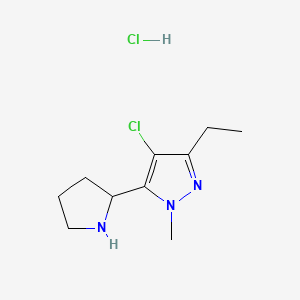
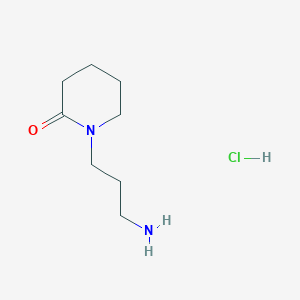

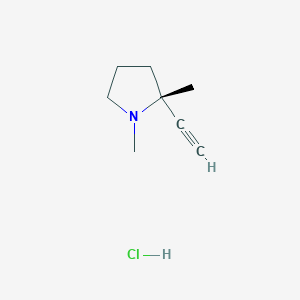
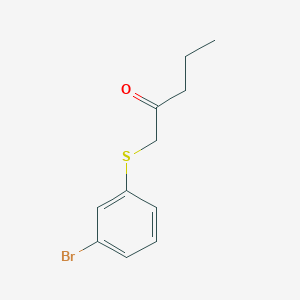
![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)
